methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride
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Overview
Description
Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, functional group modifications, and the introduction of the pyridin-2-ylmethylamino and butylamino substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Conditions vary depending on the functional groups involved but often include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. It could interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;dihydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C35H60Cl3N3O3 |
---|---|
Molecular Weight |
677.2 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride |
InChI |
InChI=1S/C35H57N3O3.3ClH/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27;;;/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3;3*1H/t24-,25-,26-,28+,29+,30-,31-,33+,34+,35+;;;/m1.../s1 |
InChI Key |
VMETYCIJFJYNQW-KFWJFULESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |
Origin of Product |
United States |
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